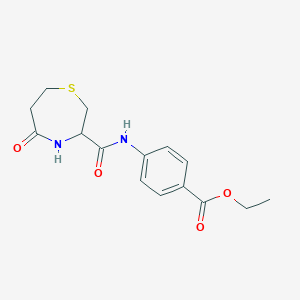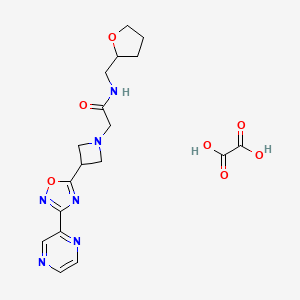
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine (2C6P3PTP) is a pyridine-based small molecule that has been studied for its potential applications in various scientific research areas. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions.
Scientific Research Applications
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been studied for its potential applications in various scientific research areas. It has been shown to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. It has also been studied for its potential as an antioxidant and its ability to inhibit the growth of cancer cells.
Mechanism of Action
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is thought to act by modulating protein-protein interactions, as well as by inhibiting the growth of cancer cells. It has been shown to have a direct effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the growth of tumor cells. Additionally, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, and to inhibit the activity of certain kinases, such as MAPKs.
Biochemical and Physiological Effects
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been found to possess a wide range of biochemical and physiological effects. It has been found to have antioxidant activity, and to inhibit the growth of cancer cells. Additionally, it has been shown to modulate protein-protein interactions, to inhibit the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB.
Advantages and Limitations for Lab Experiments
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has several advantages for use in lab experiments. It is commercially available, and can be synthesized from readily available starting materials. Additionally, it has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. However, there are also some limitations to its use in lab experiments. It has been found to be relatively unstable in solution, and its potency can vary depending on the conditions of the experiment.
Future Directions
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has potential for further research in several areas. Its potential applications in drug development, as well as its ability to modulate protein-protein interactions, could be further explored. Additionally, its potential as an antioxidant, and its ability to inhibit the growth of cancer cells, could be further studied. Additionally, its ability to modulate the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB, could be further explored. Finally, its potential for use in other types of scientific research, such as in biotechnology and nanotechnology, could be further investigated.
Synthesis Methods
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine can be synthesized from commercially available starting materials, such as 2-chloropyridine, 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine, and pyridine. The synthesis method involves the reaction of 2-chloropyridine with 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine in the presence of a base, such as triethylamine, to form the 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine product.
properties
IUPAC Name |
5-[1-(6-chloropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-15-7-4-8-16(20-15)22-10-9-13(21-22)14-11-19-17(23-14)12-5-2-1-3-6-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSXYZACNWLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=NC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)

![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2791592.png)



